molecular formula C34H46O2 B13413703 (1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Cat. No.: B13413703
M. Wt: 486.7 g/mol
InChI Key: LTAFGCWFKPSPGC-XLVNMLQSSA-N
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Description

The compound (1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol is a complex organic molecule characterized by its multiple conjugated double bonds and a hydroxyl group This compound is notable for its intricate structure, which includes a cyclohexenyl ring and a long polyene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol typically involves multiple steps, including the formation of the cyclohexenyl ring and the polyene chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The process may also involve purification steps such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the polyene chain can be reduced to single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions often involve specific solvents and temperatures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can result in saturated hydrocarbons.

Scientific Research Applications

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol: has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study conjugated systems and their reactivity.

    Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.

    Medicine: Its potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and antioxidant activities.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyene chain allows it to participate in electron transfer reactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds to (1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol include other polyene compounds and cyclohexenyl derivatives. These compounds share similar structural features but may differ in the length of the polyene chain or the presence of additional functional groups. The uniqueness of this compound lies in its specific combination of a long polyene chain and a hydroxyl-substituted cyclohexenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C34H46O2

Molecular Weight

486.7 g/mol

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C34H46O2/c1-27-23-29(35)25-33(3,4)31(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-32-28(2)24-30(36)26-34(32,5)6/h7-22,29-30,35-36H,23-26H2,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15+,18-16+,21-19+,22-20+/t29-,30-/m1/s1

InChI Key

LTAFGCWFKPSPGC-XLVNMLQSSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C2=C(C[C@H](CC2(C)C)O)C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC=CC=CC=CC=CC=CC=CC=CC2=C(CC(CC2(C)C)O)C

Origin of Product

United States

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